molecular formula C14H14O3 B1588421 (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid CAS No. 63628-26-2

(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid

Cat. No.: B1588421
CAS No.: 63628-26-2
M. Wt: 230.26 g/mol
InChI Key: YVWMPILNFZOQSZ-CQSZACIVSA-N
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Description

®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the alkylation of 2-methoxy-1-naphthaldehyde with a chiral auxiliary, followed by oxidation to form the desired acid . The reaction conditions often require controlled temperatures and the use of specific solvents to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of ®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .

Scientific Research Applications

®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(2R)-2-methoxy-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMPILNFZOQSZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433409
Record name (2R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63628-26-2
Record name (-)-2-Methoxy-2-(1-naphthyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63628-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-2-(1-naphthyl)propionic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features are commonly observed in the crystal structures of (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid esters?

A1: Research indicates that in the crystal structures of these esters, the methyl group attached to the chiral center often lies in the extended plane of the naphthyl ring system. [, ] For example, in (R)-2-Benzyl-4-methylpentyl (R)-2-methoxy-2-(1-naphthyl)propionate, the methyl carbon deviates from the naphthyl ring plane by only 0.211 Å. [] Additionally, a weak intramolecular hydrogen bond between the methoxy group and the naphthyl ring system is frequently observed. []

Q2: How is the absolute configuration of this compound esters determined?

A2: Researchers often deduce the absolute configuration of the ester by utilizing the known (R)-configuration of the starting material, this compound. [, ] Furthermore, X-ray crystallography techniques, specifically analyzing Bijvoet (Friedel) pairs with anomalous dispersion data collected using Mo Kα radiation, can confirm the absolute configuration. []

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